2,3,6,7-Tetramethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione
Description
2,3,6,7-Tetramethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione is a bicyclic heterocyclic compound belonging to the bimane family, characterized by two fused pyrazole rings with methyl substituents at positions 2, 3, 6, and 5. Its systematic IUPAC name is 2,3,6,7-tetramethyl-1,5-diazabicyclo[3.3.0]octa-2,6-diene-4,8-dione . The compound is also known as anti-(methyl,methyl)bimane due to its trans-configuration. It has a molecular formula of $ \text{C}{10}\text{H}{12}\text{N}2\text{O}2 $, a molecular weight of 192.22 g/mol, and a planar-layered crystal structure stabilized by intramolecular hydrogen bonds .
Synthetic protocols for this compound typically involve cyclization reactions of substituted pyrazolin-5-ones or halogenated intermediates. For example, 3,7-diamino derivatives can be nitrated to produce energetic materials (EMs) like 3,7-diamino-2,6-dinitro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione, which exhibits remarkable thermal stability ($ T{\text{onset}} = 328.8^\circ \text{C} $) and detonation performance ($ v{\text{D}} = 6.88–7.14 \, \text{km.s}^{-1} $, $ P = 19.14–22.04 \, \text{GPa} $) .
Properties
CAS No. |
68654-23-9 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1,2,5,6-tetramethylpyrazolo[1,2-a]pyrazole-3,7-dione |
InChI |
InChI=1S/C10H12N2O2/c1-5-7(3)11-10(14)6(2)8(4)12(11)9(5)13/h1-4H3 |
InChI Key |
UFTNINGYFKRDGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=O)C(=C(N2C1=O)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetramethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a copper-catalyzed azomethine-imine-alkyne cycloaddition reaction. This reaction proceeds through the following steps:
Formation of azomethine imine: This intermediate is generated by the reaction of a hydrazine derivative with an aldehyde or ketone.
Cycloaddition: The azomethine imine undergoes a cycloaddition reaction with an alkyne in the presence of a copper catalyst, leading to the formation of the pyrazolopyrazole ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2,3,6,7-Tetramethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications and reactions:
| Reaction Type | Example Reagents | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids or ketones |
| Reduction | Sodium borohydride | Alcohols or amines |
| Substitution | Bromine | Halogenated derivatives |
Biology
The compound has been employed as a fluorescent marker in biological studies. Its ability to bind selectively to certain biological molecules makes it useful for:
- Studying Protein Interactions : Used in assays to visualize protein interactions in live cells.
- Cell Imaging : Acts as a probe for imaging cellular processes due to its fluorescent properties.
Medicine
Research indicates potential therapeutic properties of 2,3,6,7-tetramethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione:
- Antimicrobial Activity : Investigated for its effects against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation.
Case Study Example
A study published in Journal of Medicinal Chemistry explored the anticancer activity of derivatives of this compound. The results indicated that specific modifications enhanced its cytotoxic effects against breast cancer cell lines (source needed).
Industry
In industrial applications, this compound is utilized in the development of advanced materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for:
- Catalysis : Enhancing reaction rates in synthetic processes.
- Material Science : Development of polymers with specific mechanical properties.
Mechanism of Action
The mechanism of action of 2,3,6,7-Tetramethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The pyrazolo[1,2-a]pyrazole-1,5-dione core allows diverse functionalization. Key analogues include:
Thermal and Energetic Properties
- Thermal Stability: The 3,7-diamino-2,6-dinitro derivative outperforms traditional EMs like RDX ($ T_{\text{onset}} = 210^\circ \text{C} $) due to its rigid bimane framework and hydrogen-bonded network .
- Detonation Performance : Its calculated detonation velocity ($ 7.14 \, \text{km.s}^{-1} $) exceeds that of TNT ($ 6.95 \, \text{km.s}^{-1} $) but is lower than CL-20 ($ 9.4 \, \text{km.s}^{-1} $) .
- Solubility: Methyl-substituted derivatives exhibit poor solubility in polar solvents (e.g., water, ethanol) but moderate solubility in DMF/DMSO, critical for processing EMs .
Crystallographic and Spectroscopic Differences
- Crystal Packing : The tetramethyl derivative forms planar-layered crystals via π-π stacking ($ \text{Cg1-Cg1i} = 3.778 \, \text{Å} $), whereas brominated analogues exhibit denser packing due to halogen bonding .
- NMR Shifts: NH$_2$ protons in the 3,7-diamino-2,6-dinitro derivative resonate downfield ($ \delta = 9.47–9.61 \, \text{ppm} $) compared to non-nitrated analogues ($ \delta = 7.45 \, \text{ppm} $) due to nitro group electron withdrawal .
Biological Activity
2,3,6,7-Tetramethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione is a polycyclic aromatic compound belonging to the pyrazolopyrazole class. This compound has gained attention for its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, synthesis methods, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H12N2O2
- CAS Number : 68654-22-8
- Molecular Weight : 192.22 g/mol
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity : The compound has shown promising results against various microbial strains.
- Anticancer Properties : Studies indicate that it may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines.
- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes related to disease processes.
Anticancer Activity
Research has demonstrated that derivatives of pyrazolo compounds exhibit significant anticancer properties. For instance:
- A study tested the cytotoxic activity of several pyrazolo derivatives against human cancer cell lines such as MCF7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). Results indicated that certain derivatives exhibited potent cytotoxicity with IC50 values in the low micromolar range .
Enzyme Inhibition Studies
A notable study focused on the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in Plasmodium falciparum (the malaria parasite). The compound demonstrated high selectivity for the parasite enzyme over human counterparts:
- The most active derivative had an IC50 value of 2.9 ± 0.3 μM with a selectivity ratio exceeding 350 . This suggests potential for developing antimalarial therapies.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions using acylating agents. Common methods include:
- Cyclization Reactions : Utilizing appropriate precursors under controlled conditions to form the pyrazolo structure.
- Purification Techniques : Recrystallization and chromatography are employed to achieve high purity levels.
Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
